molecular formula C10H12BrN B3294193 5-Bromo-2-(1-methylcyclopropyl)aniline CAS No. 886497-96-7

5-Bromo-2-(1-methylcyclopropyl)aniline

Cat. No.: B3294193
CAS No.: 886497-96-7
M. Wt: 226.11 g/mol
InChI Key: QWSRENZWXGPFNE-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methylcyclopropyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 5-position and a 1-methylcyclopropyl group at the 2-position of the aromatic ring.

Properties

IUPAC Name

5-bromo-2-(1-methylcyclopropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(4-5-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRENZWXGPFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268747
Record name 5-Bromo-2-(1-methylcyclopropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-96-7
Record name 5-Bromo-2-(1-methylcyclopropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-methylcyclopropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methylcyclopropyl)aniline typically involves the bromination of 2-(1-methylcyclopropyl)aniline. One common method is the reaction of 2-(1-methylcyclopropyl)aniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 5-Bromo-2-(1-methylcyclopropyl)aniline can be scaled up using similar methods as in laboratory synthesis but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methylcyclopropyl)aniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom and the aniline group make the compound reactive towards electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid.

    Nucleophilic Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aniline derivatives.

    Nucleophilic Substitution: Various substituted aniline compounds depending on the nucleophile used.

    Oxidation: Nitro compounds or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-2-(1-methylcyclopropyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the aniline group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity, alter signal transduction pathways, and affect cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-Bromo-2-(1-methylcyclopropyl)aniline, highlighting differences in substituents, synthesis, and applications:

Compound Name Molecular Formula Substituents Synthesis Method Key Applications References
5-Bromo-2-((triisopropylsilyl)ethynyl)aniline (8) C₁₈H₂₅BrNSi Triisopropylsilyl ethynyl Sonogashira coupling Precursor for benzo[k]tetraphene synthesis
5-Bromo-2-(4-methylpiperazin-1-yl)aniline (4) C₁₁H₁₅BrN₃ 4-Methylpiperazinyl Nucleophilic aromatic substitution Intermediate in WDR5 degrader development
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N Trifluoromethyl Commercial synthesis (Kanto Reagents) Organoboron chemistry
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN Methyl, iodine Multi-step halogenation Fluorescent spirosilabifluorene synthesis
5-Bromo-2-(trifluoromethoxy)phenylboronic acid C₇H₅BBrF₃O₃ Trifluoromethoxy, boronic acid Commercial synthesis (Kanto Reagents) Suzuki-Miyaura cross-coupling

Physical Properties

  • Solubility : Hydrophobic groups (e.g., triisopropylsilyl in compound 8) reduce aqueous solubility, whereas polar substituents like piperazinyl (compound 4) enhance it. The methylcyclopropyl group likely imparts moderate hydrophobicity.
  • Stability : Iodinated analogs (e.g., 5-Bromo-4-iodo-2-methylaniline) may exhibit lower thermal stability due to weaker C–I bonds compared to C–Br bonds in the target compound .

Biological Activity

5-Bromo-2-(1-methylcyclopropyl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C10H12BrN
CAS Number: 886497-96-7

5-Bromo-2-(1-methylcyclopropyl)aniline features a bromine atom attached to a phenyl ring, along with a methylcyclopropyl group. This unique structure may influence its interaction with biological targets.

The biological activity of 5-Bromo-2-(1-methylcyclopropyl)aniline is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways, potentially affecting processes such as cell proliferation and signaling pathways associated with various diseases .

Biological Activity Overview

Research indicates that 5-Bromo-2-(1-methylcyclopropyl)aniline exhibits a range of biological activities, including:

  • Antimicrobial Activity: Preliminary tests have shown that this compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Potential: The compound's ability to inhibit cell growth in cancer cell lines has been documented, suggesting it may serve as a lead compound for anticancer drug development.
  • Neuroprotective Effects: Some studies indicate possible neuroprotective effects, although more research is needed to confirm these findings.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialE. coliMIC = 8 µM
AnticancerHeLa cellsIC50 = 19.2 µM
NeuroprotectiveNeuroblastoma cellsProtective effect observed

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study evaluated the antimicrobial efficacy of 5-Bromo-2-(1-methylcyclopropyl)aniline against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting moderate potency .
  • Anticancer Research:
    In vitro studies on HeLa cells revealed that the compound could inhibit cell proliferation with an IC50 value of 19.2 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .
  • Neuroprotective Effects:
    Research involving neuroblastoma cell lines indicated that 5-Bromo-2-(1-methylcyclopropyl)aniline may offer protective effects against oxidative stress-induced cell death. This finding opens avenues for exploring its use in neurodegenerative disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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